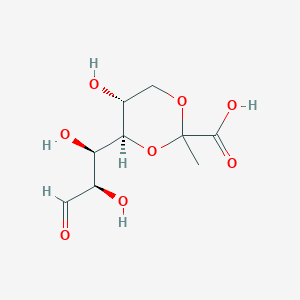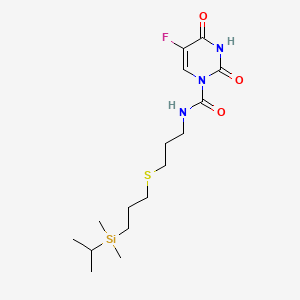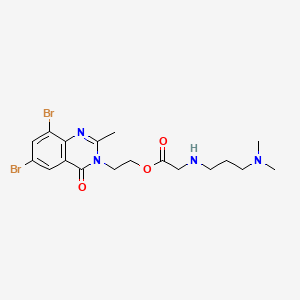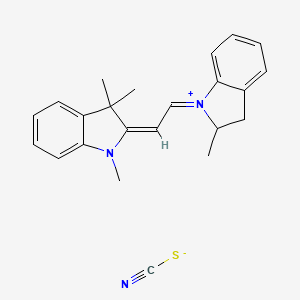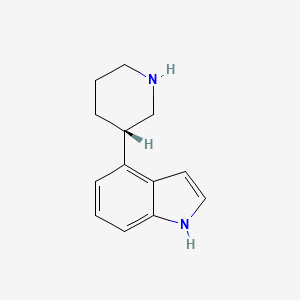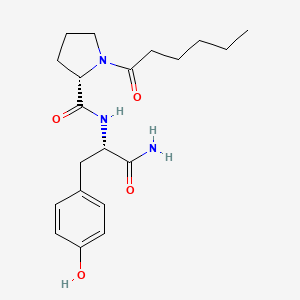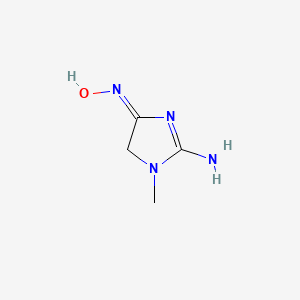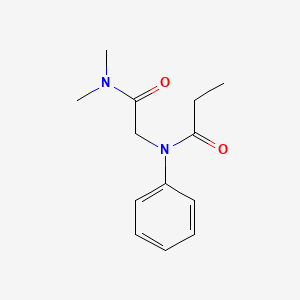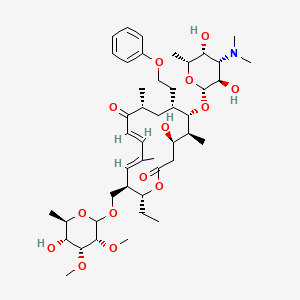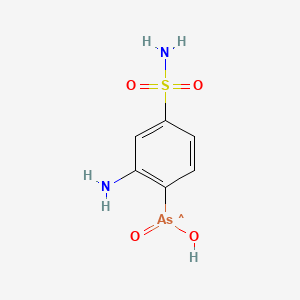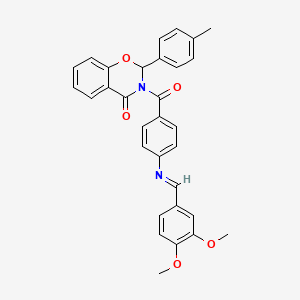
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(4-(((3,4-dimethoxyphenyl)methylene)amino)benzoyl)-2-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(4-(((3,4-dimethoxyphenyl)methylene)amino)benzoyl)-2-(4-methylphenyl)- is a complex organic compound that belongs to the benzoxazinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate benzoyl and phenyl derivatives under controlled conditions.
Cyclization Reactions: Forming the benzoxazinone ring through intramolecular cyclization.
Amination Reactions: Introducing amino groups using reagents like amines or ammonia.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Conducting reactions in controlled batches to ensure purity and yield.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography, crystallization, and distillation to isolate the final product.
化学反应分析
Types of Reactions
4H-1,3-Benzoxazin-4-one derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Introducing different substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
科学研究应用
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for treating diseases due to their bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4H-1,3-Benzoxazin-4-one derivatives involves interactions with specific molecular targets and pathways. These compounds may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor-mediated signaling pathways.
Affect Cellular Processes: Influencing cell proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
4H-1,3-Benzoxazin-4-one: The parent compound with a simpler structure.
Benzoxazoles: Compounds with a similar benzoxazine ring but different substituents.
Benzoxazines: Related compounds with variations in the ring structure and substituents.
Uniqueness
The uniqueness of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(4-(((3,4-dimethoxyphenyl)methylene)amino)benzoyl)-2-(4-methylphenyl)- lies in its specific substituents and the resulting biological activities. These unique features may confer distinct properties, making it a valuable compound for research and application.
For precise and detailed information, consulting scientific literature and specialized databases is recommended
属性
CAS 编号 |
114439-81-5 |
|---|---|
分子式 |
C31H26N2O5 |
分子量 |
506.5 g/mol |
IUPAC 名称 |
3-[4-[(3,4-dimethoxyphenyl)methylideneamino]benzoyl]-2-(4-methylphenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C31H26N2O5/c1-20-8-11-23(12-9-20)31-33(30(35)25-6-4-5-7-26(25)38-31)29(34)22-13-15-24(16-14-22)32-19-21-10-17-27(36-2)28(18-21)37-3/h4-19,31H,1-3H3 |
InChI 键 |
GQQPTHILJFHBRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)N=CC5=CC(=C(C=C5)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



